molecular formula C8H8FNO5S B6174341 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid CAS No. 2731008-86-7

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid

Cat. No. B6174341
CAS RN: 2731008-86-7
M. Wt: 249.2
InChI Key:
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Description

2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid (FMSB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white solid with a molecular weight of 263.22 g/mol and a melting point of approximately 180 °C. FMSB is an important molecule in the field of organic synthesis, as it is used to synthesize a variety of compounds, including drugs, agrochemicals, and food additives. FMSB has also been used in the synthesis of other compounds, such as polymers and dyes.

Mechanism of Action

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is an organic compound that is used in the synthesis of a variety of compounds. The mechanism of action of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is not well understood, but it is believed to be involved in the activation of certain chemical reactions. Specifically, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is believed to be involved in the activation of the nucleophilic addition of a sulfonamide to an aldehyde or an acid chloride. This reaction is believed to be important in the synthesis of drugs, agrochemicals, and food additives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid are not well understood. However, it is believed that 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid may have an effect on the metabolism of certain compounds. Specifically, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid may be involved in the metabolism of drugs, agrochemicals, and food additives. Additionally, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid may be involved in the metabolism of polymers and dyes.

Advantages and Limitations for Lab Experiments

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is relatively stable, and can be stored for long periods of time without significant degradation. However, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is also relatively expensive, and can be difficult to obtain in large quantities. Additionally, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is toxic and should be handled with caution in the laboratory.

Future Directions

There are several potential future directions for the use of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid in scientific research. One potential future direction is the use of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid in the synthesis of new drugs, agrochemicals, and food additives. Additionally, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid could be used in the synthesis of new polymers and dyes. Furthermore, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid could be used in the development of new methods for the synthesis of compounds. Finally, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid could be used to study the biochemical and physiological effects of compounds on the human body.

Synthesis Methods

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid can be synthesized via a variety of methods, including the classical Fischer esterification, the Knoevenagel condensation, and the Curtius rearrangement. In the Fischer esterification method, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is synthesized by reacting an acid chloride with a sulfonamide in the presence of an acid catalyst. In the Knoevenagel condensation method, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is synthesized by reacting an aldehyde with a sulfonamide in the presence of an acid catalyst. In the Curtius rearrangement method, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is synthesized by reacting a sulfonamide with an isocyanate in the presence of an acid catalyst.

Scientific Research Applications

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has been used in a variety of scientific research applications, including the synthesis of drugs, agrochemicals, and food additives. It has also been used in the synthesis of polymers and dyes. 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has been used in the synthesis of a variety of drugs, including antifungal agents, anti-cancer agents, and antibiotics. 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Furthermore, 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has been used in the synthesis of food additives, such as preservatives and flavorings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid involves the introduction of a fluoro group, a methoxy group, and a sulfamoyl group onto a benzoic acid molecule.", "Starting Materials": [ "4-chlorobenzoic acid", "sodium fluoride", "methanol", "sulfuric acid", "sulfamide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "4-chlorobenzoic acid is reacted with sodium fluoride in the presence of sulfuric acid to form 4-fluorobenzoic acid.", "4-fluorobenzoic acid is then reacted with methanol and sulfuric acid to form 4-fluoro-3-methoxybenzoic acid.", "The sulfamoyl group is introduced by reacting 4-fluoro-3-methoxybenzoic acid with sulfamide and sodium hydroxide to form 4-fluoro-3-methoxybenzenesulfonamide.", "Finally, the sulfonamide group is oxidized to a sulfonic acid group by reacting 4-fluoro-3-methoxybenzenesulfonamide with hydrogen peroxide to form 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid." ] }

CAS RN

2731008-86-7

Product Name

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid

Molecular Formula

C8H8FNO5S

Molecular Weight

249.2

Purity

95

Origin of Product

United States

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